molecular formula C14H13F3N2O3 B2389778 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide CAS No. 1351586-80-5

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide

Cat. No. B2389778
CAS RN: 1351586-80-5
M. Wt: 314.264
InChI Key: UQPBZLIUXGWGDM-UHFFFAOYSA-N
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Description

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFPIC and has been studied for its mechanism of action, biochemical and physiological effects, and various advantages and limitations for lab experiments.

Scientific Research Applications

Crystal Structure Analysis

Research on the structure of isoxazole amino esters, such as the one by M. Smith et al. (1991), highlights the importance of isoxazole compounds in understanding molecular interactions and steric effects within crystals. This study detailed the crystal structure of an isoxazole compound, emphasizing the isoxazole ring's slight distortion from planarity and the steric interactions affecting its orientation relative to adjacent molecular groups (Smith et al., 1991).

Enzyme Inhibition for Therapeutic Applications

Isoxazole derivatives have shown promise in inhibiting enzymes like dihydroorotate dehydrogenase, which is crucial in the pyrimidine de novo synthesis pathway. This pathway is essential for normal immune cell functions, making these inhibitors potential candidates for immunosuppressive therapies. Studies by W. Knecht and M. Löffler (1998) have demonstrated the species-related inhibition of human and rat dihydroorotate dehydrogenase by isoxazole derivatives, suggesting potential therapeutic applications in conditions like rheumatoid arthritis (Knecht & Löffler, 1998).

Polymer Science

The synthesis of aromatic polyamides incorporating ether and hexafluoroisopropylidene links in the main chain, as researched by S. Hsiao and Chou-Huan Yu (1996), showcases the application of isoxazole derivatives in creating materials with unique properties like high thermal stability and solubility in polar solvents. These polymers' amorphous nature and ability to form tough, flexible films are particularly relevant for various industrial applications (Hsiao & Yu, 1996).

Spectroscopic Analysis and Molecular Interaction Studies

Research on the vibrational spectral analysis of isoxazole compounds, such as the study conducted by R. Shahidha et al. (2014), provides insights into the molecular structure and interactions through techniques like FT-IR and FT-Raman spectroscopy. This research helps in understanding the bonding features, stability, and non-linear optical behavior of these molecules, which is crucial for developing new materials and drugs (Shahidha et al., 2014).

Medicinal Chemistry: Antifungal and Antitumor Activities

Isoxazole derivatives have been explored for their medicinal properties, including antifungal and antitumor activities. For instance, compounds synthesized for inhibiting malonyl-CoA decarboxylase have shown potential as cardioprotective agents, indicating the versatility of isoxazole compounds in therapeutic applications (Cheng et al., 2006).

Mechanism of Action

Related compounds, the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides, were found to activate ATP sensitive potassium channels (KATP) and represent a new class of potassium channel openers (PCOs) . The specific mechanism of action for “5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide” is not available in the retrieved resources.

properties

IUPAC Name

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPBZLIUXGWGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide

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